![molecular formula C9H12N2O2S2 B14679808 3-[(4-Aminophenyl)disulfanyl]-L-alanine CAS No. 32933-99-6](/img/structure/B14679808.png)
3-[(4-Aminophenyl)disulfanyl]-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Aminophenyl)disulfanyl]-L-alanine is a chemical compound with the molecular formula C9H12N2O2S2 It is characterized by the presence of a disulfide bond linking a 4-aminophenyl group to an L-alanine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminophenyl)disulfanyl]-L-alanine typically involves the formation of the disulfide bond between 4-aminophenyl and L-alanine. One common method is the oxidative coupling of thiol precursors. For instance, 4-aminothiophenol can be reacted with L-alanine under oxidative conditions to form the desired disulfide bond. The reaction can be carried out using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Aminophenyl)disulfanyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Acylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(4-Aminophenyl)disulfanyl]-L-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology due to the presence of the disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(4-Aminophenyl)disulfanyl]-L-alanine involves its ability to undergo redox reactions due to the disulfide bond. This bond can be reduced to form thiols, which can then participate in various biochemical pathways. The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through redox mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-Dithiobis[benzenamine]
- 3,3’-Diaminodiphenyl Disulfide
- Bis(3-aminophenyl) Disulfide
Uniqueness
3-[(4-Aminophenyl)disulfanyl]-L-alanine is unique due to the presence of the L-alanine moiety, which imparts specific stereochemical properties and potential biological activity. This distinguishes it from other disulfide-containing compounds that may lack this amino acid component.
Eigenschaften
CAS-Nummer |
32933-99-6 |
|---|---|
Molekularformel |
C9H12N2O2S2 |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[(4-aminophenyl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C9H12N2O2S2/c10-6-1-3-7(4-2-6)15-14-5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
OLXFRMPFWJNQFO-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N)SSC[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC(=CC=C1N)SSCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl-](/img/structure/B14679733.png)
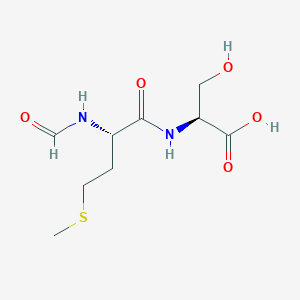
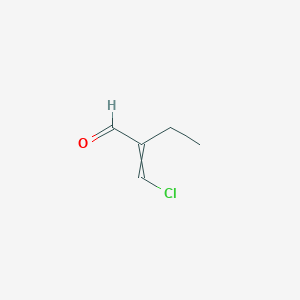

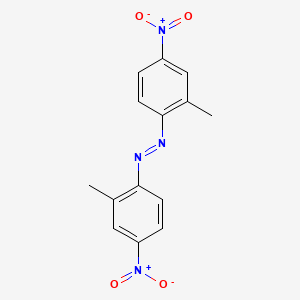
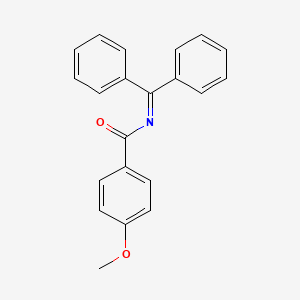
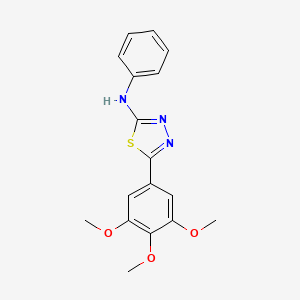


methanol](/img/structure/B14679790.png)
![2-[(2-Chlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14679795.png)
![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)
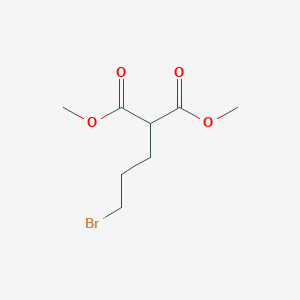
![2-[(E)-2-phenylethenyl]benzo[c]phenanthrene](/img/structure/B14679803.png)
